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Compound of Interest

Compound Name: N-(Azido-peg4)-n-bis(peg4-acid)

Cat. No.: B15543689

An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid)
For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-(Azido-peg4)-n-bis(peg4-
acid), a heterobifunctional, branched PEG linker crucial for advanced bioconjugation and the
development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACS).

Core Properties and Specifications

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile chemical tool featuring a central azide (Ns)
group and two terminal carboxylic acid (-COOH) groups, each separated by polyethylene glycol
(PEGA4) spacers. This trifunctional architecture allows for sequential or orthogonal conjugation
strategies, making it highly valuable in drug development and chemical biology.

Quantitative Data Summary

The key quantitative specifications for N-(Azido-peg4)-n-bis(peg4-acid) are summarized
below.
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Property Value Citations
Molecular Weight 786.9 g/mol [1112][3]
Molecular Formula C33H62N40O17 [11[2][3]
2771424-45-2 or 2093152-80-
CAS Number 5 [1112][3]
Purity Typically >96% or =98% [11121[3]
Structure 3-arm branched PEG linker [3]
- Soluble in Water, DMSO,
Solubility [3]
DCM, DMF

" -20°C, desiccated and
Storage Condition ' [3][4]
protected from light

Chemical Functionality and Applications

The unique structure of this linker dictates its primary applications.

o Azide Group (-N3): The azide moiety is a key functional group for "click chemistry." It readily
participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) or Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN
groups to form a stable triazole linkage.[3][5]

o Carboxylic Acid Groups (-COOH): The two terminal carboxylic acids can be activated to react
with primary amines (-NHz) on biomolecules (e.qg., lysine residues on proteins) to form stable
amide bonds.[2][3] This reaction is typically mediated by carbodiimide chemistry, such as
using EDC and N-hydroxysuccinimide (NHS).[2][3][6]

This dual functionality makes it an ideal linker for constructing PROTACSs.[5] PROTACs are
heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase,
leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6][7]
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PROTAC Mechanism of Action.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this linker. Note:
These are starting points and must be optimized for specific molecules and applications.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This two-step protocol describes the conjugation of one of the linker's carboxylic acid groups to
a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

* N-(Azido-peg4)-n-bis(peg4-acid)
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e Amine-containing molecule
e Activation Buffer: 0.1 M MES, pH 4.5-6.0[4][5]
o Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-8.0[4][5]
o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
e Sulfo-NHS (N-hydroxysulfosuccinimide)
e Quenching Solution: 1 M Tris-HCI pH 8.5 or 1 M hydroxylamine
e Anhydrous DMSO or DMF
Procedure:
» Reagent Preparation:
o Equilibrate all reagents to room temperature before use.[2][4]

o Prepare a stock solution of the PEG linker in anhydrous DMSO or DMF (e.g., 10 mg/mL).
[2]

o Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation
Buffer (e.g., 10 mg/mL each).[8] EDC is moisture-sensitive and hydrolyzes in agqueous
solutions.[9]

 Activation of Carboxylic Acid:
o In areaction tube, dissolve the PEG linker in Activation Buffer.

o Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the linker solution. The use of
Sulfo-NHS creates a more stable amine-reactive intermediate, increasing coupling
efficiency.[5][9]

o Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9][10]

o Conjugation to Amine-Containing Molecule:
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o Dissolve your amine-containing molecule in the Coupling Buffer.

o Immediately add the activated linker solution to the amine-containing molecule solution.
The reaction with primary amines is most efficient at pH 7.2-8.0.[2][5]

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring or rotation.[9]

e Quenching and Purification:

o Quench any unreacted NHS-activated linker by adding the Quenching Solution and
incubating for 30 minutes.[2][11]

o Purify the final conjugate using appropriate methods such as dialysis, size-exclusion
chromatography (SEC), or HPLC to remove excess reagents and byproducts.

Protocol 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide group, typically after the amide coupling has
been performed.

Materials:

Azide-functionalized molecule (from Protocol 1)

Alkyne-containing molecule

Copper(ll) sulfate (CuSOa4)

Sodium Ascorbate (or other reducing agent like THPTA)

Solvent (e.g., PBS/t-butanol mixture, DMSO)

Procedure:

» Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1-1.5
equivalents) of the alkyne-containing molecule in the chosen solvent system.
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In a separate tube, prepare a fresh solution of the copper catalyst. Add CuSOa (e.g., 0.1
equivalents) and sodium ascorbate (e.g., 0.5-1.0 equivalents).

Add the catalyst solution to the reaction mixture containing the azide and alkyne.

Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or
LC-MS.

Once the reaction is complete, purify the product using chromatography or other suitable
methods to remove the copper catalyst and unreacted starting materials.
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Sequential Conjugation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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